3-Acetamido-4-methyl-2-nitrobenzoic acid
CAS No.: 7356-52-7
Cat. No.: VC21080090
Molecular Formula: C10H10N2O5
Molecular Weight: 238.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7356-52-7 |
---|---|
Molecular Formula | C10H10N2O5 |
Molecular Weight | 238.2 g/mol |
IUPAC Name | 3-acetamido-4-methyl-2-nitrobenzoic acid |
Standard InChI | InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) |
Standard InChI Key | TXVWKWQKCFPEDJ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C |
Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C |
Introduction
Chemical Structure and Properties
Basic Information
3-Acetamido-4-methyl-2-nitrobenzoic acid is a yellow to off-white crystalline solid with multiple functional groups attached to a benzoic acid core. The compound's basic identification information is summarized in Table 1.
Table 1: Basic Identification Information
Parameter | Information |
---|---|
CAS Number | 7356-52-7 |
Molecular Formula | C₁₀H₁₀N₂O₅ |
Molecular Weight | 238.20 g/mol |
IUPAC Name | 3-acetamido-4-methyl-2-nitrobenzoic acid |
Common Synonyms | 2-NITRO-3-ACETYLAMINO-4-METHYLBENZOIC ACID; 3-(acetylamino)-4-methyl-2-nitrobenzoic acid |
SMILES Notation | CC1=C(C(=C(C=C1)C(=O)O)N+[O-])NC(=O)C |
InChI | InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) |
InChIKey | TXVWKWQKCFPEDJ-UHFFFAOYSA-N |
The compound contains several functional groups: a carboxylic acid group (-COOH), a nitro group (-NO₂), an acetamido group (-NHCOCH₃), and a methyl group (-CH₃) .
Physical and Chemical Properties
The physical and chemical properties of 3-Acetamido-4-methyl-2-nitrobenzoic acid are crucial for understanding its behavior in various chemical reactions and applications. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid |
Storage Conditions | Room temperature, sealed, away from moisture |
XLogP3-AA | 1.4 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 2 |
Exact Mass | 238.05897142 Da |
The compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.4, making it somewhat soluble in both aqueous and organic solvents . The presence of two hydrogen bond donors and five hydrogen bond acceptors indicates significant potential for intermolecular interactions, which can influence its solubility and reactivity patterns .
Structural Characteristics and Reactivity
3-Acetamido-4-methyl-2-nitrobenzoic acid possesses a rich chemistry due to its multiple functional groups, each capable of participating in different types of reactions.
Functional Group Reactivity
The compound's reactivity profile is determined by its four key functional groups:
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Carboxylic Acid Group: Can undergo esterification, amidation, reduction, and decarboxylation reactions.
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Nitro Group: Susceptible to reduction to form amino groups, which can be valuable for the synthesis of heterocyclic compounds.
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Acetamido Group: Can be hydrolyzed to reveal a free amino group, which opens up possibilities for further functionalization.
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Methyl Group: Can undergo oxidation reactions, similar to those described for related compounds like 3-methyl-4-nitrobenzoic acid, which can be prepared by oxidizing 2,4-dimethyl-nitrobenzene with nitric acid .
The presence of these groups creates opportunities for selective transformations, making this compound a versatile building block in organic synthesis.
Applications and Research
Synthetic Applications
The compound's diverse functional groups make it valuable as a precursor in multi-step organic synthesis. The nitro and amino groups make it particularly suitable for further chemical modifications, such as halogenation reactions.
Similar compounds in this family have been used as precursors in the synthesis of more complex molecules, including:
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Benzimidazoles: Related compounds have been converted into structures like 7-Methyl-1H-benzimidazole-4-carboxylic acid using palladium on activated carbon and formic acid, with yields around 85%.
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Halogenated Derivatives: The compound can be transformed into derivatives such as 3-bromo-4-methyl-2-nitrobenzoic acid with yields of 86.5% using sodium nitrite and copper powder in hydrobromic acid.
Related Compounds
Precursors and Derivatives
Several structurally related compounds form a chemical family with 3-Acetamido-4-methyl-2-nitrobenzoic acid. The relationships between these compounds are important for understanding synthetic pathways and potential applications. Key related compounds include:
Table 3: Related Compounds
Compound Name | CAS Number | Molecular Formula | Relationship |
---|---|---|---|
3-Amino-4-methyl-2-nitrobenzoic acid | 37901-90-9 | C₈H₈N₂O₄ | Deacetylated derivative |
3-Acetamido-4-methylbenzoic acid | 6946-14-1 | C₁₀H₁₁NO₃ | Precursor (non-nitrated) |
4-Acetamido-3-nitrobenzoic acid | 1539-06-6 | C₉H₈N₂O₅ | Positional isomer |
3-methyl-4-nitrobenzoic acid | - | C₈H₇NO₄ | Related structure |
The structural similarities between these compounds suggest that synthetic methodologies developed for one may be applicable to others, potentially expanding the utility of the entire class in organic synthesis .
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